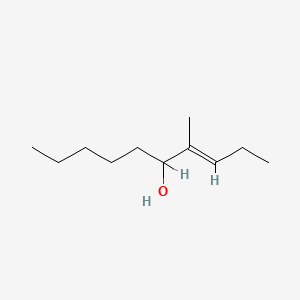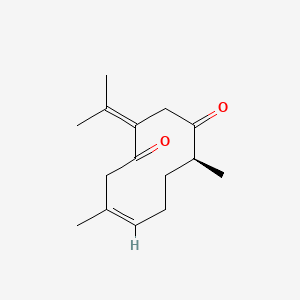
13-Hydroxyoctadecanoic acid
Vue d'ensemble
Description
13-Hydroxyoctadecanoic acid, also known as 13-hydroxystearic acid, is a hydroxylated fatty acid with the molecular formula C18H36O3. It is characterized by the presence of a hydroxyl group at the 13th carbon position of the octadecanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
13-Hydroxyoctadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of octadecanoic acid using specific catalysts and reaction conditions. For instance, the hydroxylation can be achieved using hydrogen peroxide in the presence of a catalyst such as tungsten or molybdenum. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of ricinoleic acid, which is derived from castor oil. The hydrogenation process involves the use of a metal catalyst, such as nickel, under high pressure and temperature conditions. This method is widely used due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
13-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Esterification: Sulfuric acid as a catalyst, with the reaction carried out under reflux conditions.
Major Products
Oxidation: 13-Ketooctadecanoic acid or 13-carboxyoctadecanoic acid.
Reduction: 13-Hydroxyoctadecanol.
Esterification: Various esters depending on the carboxylic acid or acid chloride used.
Applications De Recherche Scientifique
13-Hydroxyoctadecanoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its role in biological membranes and its potential effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable polymers, lubricants, and surfactants
Mécanisme D'action
The mechanism of action of 13-hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and cell signaling. For example, it can inhibit the activity of certain lipases, thereby affecting lipid breakdown and storage. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways that regulate inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Hydroxyoctadecanoic acid: Similar in structure but with the hydroxyl group at the 12th carbon position.
9-Hydroxyoctadecanoic acid: Hydroxyl group located at the 9th carbon position.
13-Hydroxydocosanoic acid: Similar structure but with a longer carbon chain (22 carbons instead of 18).
Uniqueness
13-Hydroxyoctadecanoic acid is unique due to its specific hydroxylation at the 13th carbon position, which imparts distinct chemical and biological properties. This specific positioning allows it to interact differently with enzymes and receptors compared to its isomers and homologs, making it valuable for targeted applications in research and industry .
Propriétés
IUPAC Name |
13-hydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWKWISFCDSNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415251 | |
| Record name | 13-hydroxy-octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17773-34-1 | |
| Record name | 13-hydroxy-octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-[(Z)-2-chloro-2-cyanoethenyl]-1-methyl-2-oxoindol-3-yl] acetate](/img/structure/B1237744.png)







![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)



